Lorazepam-D4

Overview

Description

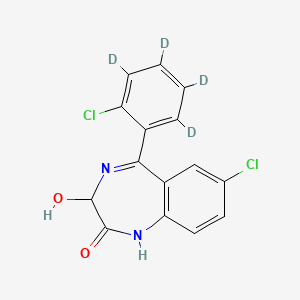

Lorazepam-D4 is a deuterated form of lorazepam, a benzodiazepine commonly used for its anxiolytic, sedative, and anticonvulsant properties. The deuterium atoms in this compound replace hydrogen atoms, making it useful as an internal standard in analytical chemistry, particularly in mass spectrometry for the quantification of lorazepam levels in biological samples .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lorazepam-D4 involves the incorporation of deuterium atoms into the lorazepam molecule. This can be achieved through various methods, including:

Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

Deuterated Precursors: Using deuterated starting materials in the synthesis of lorazepam ensures the incorporation of deuterium atoms at specific positions in the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated precursors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

Purification: Techniques like crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Lorazepam-D4 undergoes various chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinazolinone derivatives, while reduction can yield hydroxylated products .

Scientific Research Applications

Lorazepam-D4 is widely used in scientific research, particularly in the following fields:

Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of lorazepam levels in biological samples such as urine, serum, and plasma

Forensic Toxicology: Employed in the detection and quantification of lorazepam in forensic samples, aiding in the investigation of drug-related cases.

Clinical Toxicology: Used in clinical settings to monitor lorazepam levels in patients undergoing treatment for anxiety disorders.

Pharmacokinetics: Helps in studying the absorption, distribution, metabolism, and excretion of lorazepam in the body.

Mechanism of Action

Lorazepam-D4, like lorazepam, exerts its effects by binding to benzodiazepine receptors on the postsynaptic gamma-aminobutyric acid (GABA) neuron at several sites within the central nervous system. This binding enhances the inhibitory effect of GABA on neuronal excitability by increasing neuronal membrane permeability to chloride ions. The influx of chloride ions results in hyperpolarization and stabilization of the neuronal membrane, leading to sedative, anxiolytic, and anticonvulsant effects .

Comparison with Similar Compounds

Lorazepam-D4 is compared with other deuterated benzodiazepines and non-deuterated analogs:

Diazepam-D5: Another deuterated benzodiazepine used as an internal standard in analytical chemistry.

Clonazepam-D4: Used for similar purposes but has a different chemical structure and pharmacological effects.

Non-Deuterated Lorazepam: The non-deuterated form is widely used clinically for its therapeutic effects, while this compound is primarily used in research and analytical applications.

Unique Features

This compound’s uniqueness lies in its deuterium atoms, which provide distinct advantages in mass spectrometry by reducing background noise and improving the accuracy of quantification .

List of Similar Compounds

- Diazepam-D5

- Clonazepam-D4

- Alprazolam-D5

- Midazolam-D4

Biological Activity

Lorazepam-D4 is a deuterated analog of lorazepam, a widely used benzodiazepine. This compound is primarily known for its anxiolytic, sedative, and anticonvulsant properties. The biological activity of this compound can be understood through its pharmacodynamics, pharmacokinetics, and various clinical implications.

This compound functions by binding to the benzodiazepine receptors on the postsynaptic gamma-aminobutyric acid (GABA)-A ligand-gated chloride channels in the central nervous system (CNS). This binding enhances the inhibitory effects of GABA, leading to increased conductance of chloride ions into neurons, resulting in hyperpolarization and stabilization of the neuronal membrane. This mechanism is crucial for its therapeutic effects in anxiety disorders and seizure management .

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of lorazepam, with some distinctions due to the deuteration:

- Absorption : this compound is well absorbed with a bioavailability of approximately 90% when administered orally. Peak plasma concentrations are typically reached within 2 hours post-administration.

- Distribution : It has a volume of distribution around 1.3 L/kg and exhibits high plasma protein binding (approximately 90%) .

- Metabolism : The compound undergoes hepatic metabolism primarily through conjugation to form inactive glucuronide metabolites, which are then excreted via urine .

- Excretion : The elimination half-life is about 14±5 hours, with most of the drug being eliminated through urine as glucuronide conjugates .

Case Study 1: Visual Processing Impairment

A study investigated the effects of lorazepam on visual information processing. The findings indicated that lorazepam significantly prolonged visual processing times compared to placebo and diazepam. This suggests that while lorazepam effectively manages anxiety, it may also impair cognitive functions related to visual processing .

Case Study 2: Accommodation Paresis

Another notable case involved a patient who developed near-sight disturbance after taking lorazepam. The patient experienced accommodation paresis, which was resolved upon discontinuation of the drug. This highlights a potential side effect of lorazepam that may not be widely recognized but is critical for clinicians to consider when prescribing the medication .

Research Findings

Research has shown that this compound retains similar pharmacological properties to its parent compound but may offer advantages in specific applications due to its modified structure:

- Increased Stability : The deuteration can enhance metabolic stability, potentially leading to prolonged therapeutic effects and reduced frequency of dosing.

- Reduced Side Effects : Some studies suggest that deuterated compounds may exhibit fewer side effects compared to their non-deuterated counterparts, although comprehensive clinical evaluations are necessary to confirm this .

Summary Table: Comparative Biological Activity

| Property | Lorazepam | This compound |

|---|---|---|

| Mechanism of Action | GABA-A receptor modulator | GABA-A receptor modulator (deuterated) |

| Bioavailability | ~90% | ~90% |

| Volume of Distribution | 1.3 L/kg | 1.3 L/kg |

| Half-life | 14±5 hours | ~14 hours |

| Metabolism | Hepatic glucuronidation | Hepatic glucuronidation (potentially slower) |

| Common Side Effects | Drowsiness, light-headedness | Similar profile expected |

Properties

IUPAC Name |

7-chloro-5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWRORZWFLOCLC-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601016159 | |

| Record name | Lorazepam-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84344-15-0 | |

| Record name | Lorazepam-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Q1: Why is Lorazepam-D4 used as an internal standard for Lorazepam analysis?

A1: this compound is a deuterated analog of Lorazepam, meaning it possesses the same chemical structure with the exception of four hydrogen atoms replaced by deuterium (heavy hydrogen) atoms. This isotopic substitution doesn't significantly alter its chemical behavior but results in a different mass-to-charge ratio detectable by mass spectrometry. [, ]

Q2: What analytical methods utilize this compound for Lorazepam quantification?

A2: The provided research highlights the use of this compound in gas chromatography-mass spectrometry (GC-MS) for Lorazepam quantification. [, ] In this technique, Lorazepam and this compound are extracted from the biological sample (e.g., urine, hair), derivatized if necessary, separated based on their chemical properties in the gas chromatograph, and finally detected and quantified by the mass spectrometer based on their unique mass-to-charge ratios.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.